molecular formula C9H7F5O B3047500 1-Methoxy-4-(pentafluoroethyl)benzene CAS No. 14038-06-3

1-Methoxy-4-(pentafluoroethyl)benzene

Cat. No. B3047500
Key on ui cas rn: 14038-06-3
M. Wt: 226.14 g/mol
InChI Key: OYAYJSSZNWHFQH-UHFFFAOYSA-N
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Patent
US08735579B2

Procedure details

A mixture of 2.00 g 4-iodo-anisol, 2.00 g pentafluoroethyl-trimethylsilane, 0.60 g potassium fluoride, 2.43 g copper iodide and 15 ml N,N-dimethylformamide is stirred overnight at 80° C. Then the mixture is stirred for a further 36 h at 80° C., while a further 2.00 g pentafluoroethyl-trimethylsilane are added after 4 h, 12 h and 24 h. After cooling to ambient temperature 2 M aqueous ammonia solution is added and the mixture is filtered. The filtrate is extracted with ethyl acetate, and the combined organic extracts are dried (Na2SO4) and evaporated down. The residue is chromatographed on silica gel with petroleum ether/ethyl acetate (9:1) as eluant.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[F:10][C:11]([Si](C)(C)C)([F:16])[C:12]([F:15])([F:14])[F:13].[F-].[K+].N>[Cu](I)I.CN(C)C=O>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:11]([F:16])([F:10])[C:12]([F:15])([F:14])[F:13])=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=CC=C(C=C1)OC
Name
Quantity
2 g
Type
reactant
Smiles
FC(C(F)(F)F)(F)[Si](C)(C)C
Name
Quantity
0.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
2.43 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC(C(F)(F)F)(F)[Si](C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred overnight at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added after 4 h, 12 h and 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with petroleum ether/ethyl acetate (9:1) as eluant

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=CC=C(C=C1)C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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